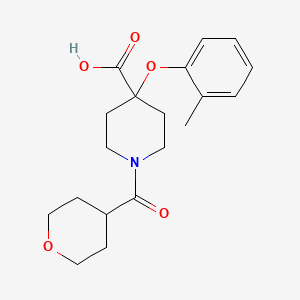![molecular formula C17H13NO2 B5464649 2-[2-(4-methylphenyl)vinyl]-4H-1,3-benzoxazin-4-one](/img/structure/B5464649.png)
2-[2-(4-methylphenyl)vinyl]-4H-1,3-benzoxazin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(4-methylphenyl)vinyl]-4H-1,3-benzoxazin-4-one, also known as BMVC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound belongs to the family of benzoxazinones and is known for its unique chemical properties and versatile nature.
作用机制
The mechanism of action of 2-[2-(4-methylphenyl)vinyl]-4H-1,3-benzoxazin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. In addition, this compound has been shown to inhibit the activity of various kinases and transcription factors involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. In addition, this compound has been shown to have antioxidant properties and can protect cells from oxidative stress.
实验室实验的优点和局限性
One of the main advantages of using 2-[2-(4-methylphenyl)vinyl]-4H-1,3-benzoxazin-4-one in lab experiments is its high purity level and ease of synthesis. This compound can be synthesized under mild conditions and yields a white crystalline solid with a high purity level. In addition, this compound has shown promising results in various scientific fields such as medicine, agriculture, and material science.
However, one of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it challenging to dissolve this compound in aqueous solutions and can potentially affect its bioavailability and efficacy.
未来方向
There are several future directions for the research and development of 2-[2-(4-methylphenyl)vinyl]-4H-1,3-benzoxazin-4-one. In medicine, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. In agriculture, more research is needed to evaluate the insecticidal and fungicidal properties of this compound and its potential use as a natural pesticide. Furthermore, in material science, this compound can be used as a building block for the synthesis of various polymers and materials with unique properties. Future research can focus on the development of new materials using this compound as a starting material.
合成方法
The synthesis of 2-[2-(4-methylphenyl)vinyl]-4H-1,3-benzoxazin-4-one involves the condensation reaction between 4-methylbenzaldehyde and 2-aminophenol followed by the cyclization of the resulting intermediate using acetic anhydride. The reaction takes place under mild conditions and yields a white crystalline solid with a high purity level.
科学研究应用
2-[2-(4-methylphenyl)vinyl]-4H-1,3-benzoxazin-4-one has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has shown promising results as an anti-inflammatory and anti-cancer agent. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, this compound has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In agriculture, this compound has been shown to have insecticidal and fungicidal properties. It can potentially be used as a natural pesticide to control pests and diseases in crops. Furthermore, this compound has been studied for its potential applications in material science. It can be used as a building block for the synthesis of various polymers and materials with unique properties.
属性
IUPAC Name |
2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-12-6-8-13(9-7-12)10-11-16-18-17(19)14-4-2-3-5-15(14)20-16/h2-11H,1H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHPNNJGDBTOOB-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=NC(=O)C3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=NC(=O)C3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-bromo-N-{4-[(dimethylamino)carbonyl]phenyl}nicotinamide](/img/structure/B5464587.png)
![4-nitro-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B5464603.png)
![5-chloro-N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5464604.png)
![N~4~-{4-[(sec-butylamino)sulfonyl]phenyl}-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5464614.png)
![4-(4-methyl-1-piperazinyl)-6-[4-(phenylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5464619.png)
![2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)benzonitrile](/img/structure/B5464627.png)
![3-[4-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5464634.png)

![2-({3-(1,3-benzodioxol-5-yl)-2-[(4-isobutoxybenzoyl)amino]acryloyl}amino)ethyl acetate](/img/structure/B5464644.png)
![3-(3-{4-[(dimethylamino)methyl]-4-hydroxy-1-azepanyl}-3-oxopropyl)-2-quinoxalinol](/img/structure/B5464657.png)
![N-{3-cyano-5-[(dimethylamino)carbonyl]-4-methyl-2-thienyl}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5464660.png)

![(3R*,3aR*,7aR*)-1-(isopropoxyacetyl)-3-(3-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5464681.png)